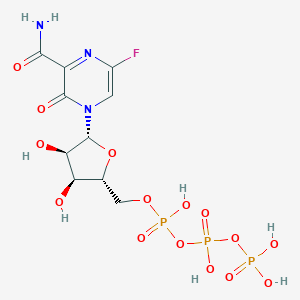

T-705RTP

Vue d'ensemble

Description

FAVIPIRAVIR-RTP, également connu sous le nom de favipiravir ribonucléoside triphosphate, est la forme active du médicament antiviral favipiravir. Le favipiravir a été initialement développé par Toyama Chemical Co., Ltd. au Japon pour le traitement des souches résistantes de la grippe. Il a depuis montré un potentiel contre une variété de virus à ARN, notamment Ebola, Lassa et SARS-CoV-2 .

Applications De Recherche Scientifique

Favipiravir-RTP has a wide range of scientific research applications:

Biology: Favipiravir-RTP is studied for its effects on viral replication and transcription in various RNA viruses

Medicine: It has been investigated for the treatment of influenza, Ebola, Lassa fever, and COVID-19 .

Industry: Favipiravir-RTP is used in the development of antiviral drugs and therapeutic strategies

Mécanisme D'action

Target of Action

T-705RTP, also known as Favipiravir-rtp, primarily targets the RNA-dependent RNA polymerase (RdRp) of the influenza virus . RdRp plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs .

Mode of Action

Upon entry into the cell, enzymes convert Favipiravir into this compound . This compound mimics the nucleotides used by viral polymerases . This compound is misidentified as a natural purine nucleotide by the influenza virus polymerase . It inhibits the influenza virus RNA polymerase activity in a dose-dependent and a GTP-competitive manner .

Biochemical Pathways

This compound affects the viral replication cycle at an early to middle stage . The anti-influenza virus activity of this compound is attenuated by the addition of purines and purine nucleosides, including adenosine, guanosine, inosine, and hypoxanthine .

Pharmacokinetics

This compound and its monophosphate form, T-705RMP, are detected in MDCK cells treated with T-705 . The inhibition of cellular IMP dehydrogenase by T-705RMP is about 150-fold weaker than that by ribavirin monophosphate , indicating a lower level of cytotoxicity of T-705.

Result of Action

The result of this compound’s action is the potent inhibition of influenza virus activity, both in vitro and in vivo . It functions as a specific inhibitor of influenza virus RNA polymerase and contributes to the selective anti-influenza virus activity of T-705 .

Action Environment

The action of this compound is influenced by the presence of certain cellular enzymes that convert T-705 into this compound . Furthermore, the presence of purines and purine nucleosides can attenuate the anti-influenza virus activity of T-705 .

Analyse Biochimique

Biochemical Properties

T-705RTP plays a crucial role in biochemical reactions, particularly in the context of viral replication. It interacts with the RdRp of the influenza virus, selectively inhibiting its function . This interaction is competitive, with this compound mimicking the structure of natural purine nucleotides .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits influenza viral RNA synthesis in cells like Madin-Darby canine kidney (MDCK) cells . This influence on cell function extends to impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion from favipiravir by intracellular enzymes . Once converted, this compound acts as a specific inhibitor of influenza virus RNA polymerase . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It targets an early to middle stage of the viral replication cycle . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in metabolic pathways related to viral replication. It is converted from favipiravir by cellular kinases

Transport and Distribution

Upon entry into the cell, enzymes convert favipiravir into this compound

Méthodes De Préparation

Le favipiravir est synthétisé par plusieurs voies, l'une des plus économiques et évolutives partant de l'acide 3-aminopyrazine-2-carboxylique . Le processus implique les étapes suivantes :

Chloration : L'acide 3-aminopyrazine-2-carboxylique est chloré pour former le 3,6-dichloropyrazine-2-carbonitrile.

Fluoruration : Le composé dichloré subit une fluoruration nucléophile.

Hydroxylation : Le composé fluoré est hydroxylé.

Hydrolyse du nitrile : Le groupe nitrile est hydrolysé pour former le favipiravir

Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en minimisant les coûts et l'impact environnemental. Le processus décrit ci-dessus permet d'obtenir un rendement de 43 % avec une pureté supérieure à 99 % sans purification chromatographique .

Analyse Des Réactions Chimiques

FAVIPIRAVIR-RTP subit plusieurs types de réactions chimiques :

Oxydation : Le favipiravir peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent convertir le favipiravir en ses formes précurseurs.

Substitution : Le favipiravir subit des réactions de substitution nucléophile, notamment pendant sa synthèse

Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents chlorants, les agents fluorants et les agents hydrolysants. Les principaux produits formés à partir de ces réactions comprennent des intermédiaires comme le 3,6-dichloropyrazine-2-carbonitrile et le produit final, le favipiravir .

Applications de la recherche scientifique

FAVIPIRAVIR-RTP a un large éventail d'applications de recherche scientifique :

Biologie : FAVIPIRAVIR-RTP est étudié pour ses effets sur la réplication et la transcription virales dans divers virus à ARN

Médecine : Il a été étudié pour le traitement de la grippe, d'Ebola, de la fièvre de Lassa et de la COVID-19 .

Industrie : FAVIPIRAVIR-RTP est utilisé dans le développement de médicaments antiviraux et de stratégies thérapeutiques

Mécanisme d'action

FAVIPIRAVIR-RTP exerce ses effets antiviraux en inhibant l'ARN polymérase dépendante de l'ARN (RdRp), une enzyme cruciale pour la réplication de l'ARN viral . Après absorption cellulaire, le favipiravir est converti en sa forme active, FAVIPIRAVIR-RTP, par ribosylation et phosphorylation . FAVIPIRAVIR-RTP entre en compétition avec les nucléotides naturels, s'incorpore dans l'ARN viral et provoque une mutagenèse létale, empêchant ainsi la réplication virale .

Comparaison Avec Des Composés Similaires

FAVIPIRAVIR-RTP est unique parmi les analogues nucléosidiques en raison de son activité antivirale à large spectre et de son mécanisme d'action spécifique. Des composés similaires comprennent :

Remdesivir : Un autre analogue nucléosidique qui inhibe la RdRp mais qui a une structure moléculaire et une voie d'activation différentes.

Molnupiravir : Un analogue nucléosidique avec un mécanisme d'action similaire mais des propriétés chimiques différentes.

Ribavirine : Un médicament antiviral plus ancien qui cible également la RdRp mais qui a une gamme d'effets secondaires plus large.

FAVIPIRAVIR-RTP se distingue par sa grande efficacité contre un large éventail de virus à ARN et son profil de toxicité relativement faible .

Propriétés

IUPAC Name |

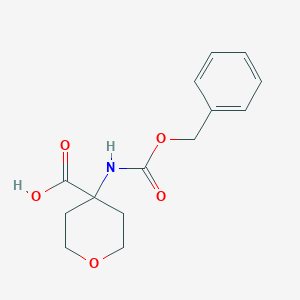

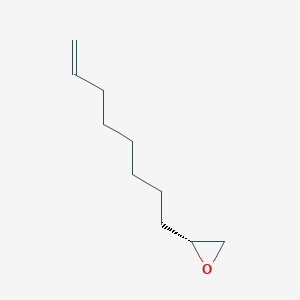

[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN3O15P3/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKPXXBDUCDZDA-KAFVXXCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN3O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740790-94-7 | |

| Record name | Favipiravir riboside triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740790947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAVIPIRAVIR RIBOSIDE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0JG9C0OQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Favipiravir-RTP and what is its mechanism of action against influenza virus?

A1: Favipiravir-RTP, also known as T-705RTP or [[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate], is the active form of the antiviral drug Favipiravir (T-705). It acts as a selective inhibitor of the RNA-dependent RNA polymerase (RdRp) in influenza viruses. [] After entering the cell, Favipiravir is metabolized into Favipiravir-RTP. This active form then competes with purine nucleoside triphosphates, primarily ATP and GTP, for binding to the RdRp. [, ] Once incorporated into the growing RNA chain, it acts as a chain terminator, effectively halting viral RNA synthesis. [, ]

Q2: How does the structure of Favipiravir-RTP contribute to its activity?

A2: While specific structural characterization data (molecular formula, weight, spectroscopic data) isn't provided in the provided research, computational studies suggest that the frontier orbitals of Favipiravir-RTP closely resemble those of Cytidine Triphosphate (CTP). [, ] This similarity likely enables Favipiravir-RTP to mimic CTP and bind to the RdRp active site, interfering with viral RNA synthesis. [, ] Further research on Structure-Activity Relationships (SAR) would provide more detailed insights into the specific structural features crucial for its activity and selectivity.

Q3: What is the evidence for Favipiravir-RTP's inhibitory effect on influenza virus RNA polymerase?

A3: Multiple studies using enzyme kinetics and primer extension assays confirm Favipiravir-RTP's inhibitory action on influenza virus RNA polymerase. Lineweaver-Burk plot analysis revealed that Favipiravir-RTP competitively inhibits the incorporation of ATP and GTP by the viral RdRp, indicating it occupies the same binding site as these nucleotides. [] Moreover, primer extension assays demonstrated that a single incorporation of Favipiravir-RTP into the nascent RNA strand is sufficient to halt further nucleotide addition, effectively terminating RNA synthesis. []

Q4: Beyond influenza, does Favipiravir-RTP show activity against other viruses?

A4: Research suggests that Favipiravir, and by extension Favipiravir-RTP, exhibits a broad spectrum of antiviral activity. In vitro studies have shown efficacy against a range of RNA viruses, including arenaviruses, bunyaviruses, and filoviruses. [, ] Notably, Favipiravir is currently under investigation for its potential against SARS-CoV-2, the virus responsible for COVID-19. [, , , , , ]

Q5: How do researchers study the binding of Favipiravir-RTP to its target?

A5: Advanced techniques like cryo-electron microscopy (cryo-EM) are employed to visualize the interaction between Favipiravir-RTP and SARS-CoV-2 RdRp at a molecular level. [] These studies provide high-resolution structural information about the drug-target complex, revealing the precise binding mode of Favipiravir-RTP within the RdRp active site. [] Additionally, computational chemistry techniques, including molecular docking, MM-GBSA, and molecular dynamics (MD) simulations, are used to predict and analyze the binding affinity and interactions of Favipiravir-RTP with viral RdRp. [, ]

Q6: What are the challenges in developing Favipiravir as a therapeutic agent?

A6: While Favipiravir holds promise as a broad-spectrum antiviral, its development faces challenges. One significant hurdle is its relatively weak incorporation into the RNA primer strand, leading to a lower potency compared to other antiviral nucleotides. [] Additionally, its efficacy may vary depending on the efficiency of its metabolic activation into Favipiravir-RTP in different cell types. [] Addressing these limitations, potentially through formulation strategies or development of analogs with improved properties, is crucial for maximizing its therapeutic potential.

Q7: What are the potential future directions for Favipiravir-RTP research?

A7: Ongoing research focuses on optimizing Favipiravir-RTP's efficacy and overcoming limitations. This includes investigating drug delivery systems to enhance its targeting to specific tissues and improve bioavailability. [] Developing biomarkers to predict treatment response and monitor potential adverse effects is also crucial. [] Additionally, understanding the potential for viral resistance development and exploring combination therapies to combat this will be critical for its long-term success. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-methylpentoxy)ethoxy]ethanol](/img/structure/B155300.png)

![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)